molecular formula C₃₀H₆D₁₀O₈ B1163211 Hypericin-d10 (Major) 85per cent

Hypericin-d10 (Major) 85per cent

Cat. No.: B1163211
M. Wt: 514.5
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hypericin-d10 (C30H6D10O8) is a deuterated isotopologue of hypericin, a naturally occurring polycyclic quinone derived from Hypericum perforatum (St. John’s Wort) . The "d10" designation indicates the replacement of 10 hydrogen atoms with deuterium, a stable isotope of hydrogen. This modification enhances its utility as an internal standard in mass spectrometry (MS) and high-performance liquid chromatography (HPLC) by providing distinct molecular weight and retention time separation from non-deuterated hypericin .

Properties

Molecular Formula

C₃₀H₆D₁₀O₈

Molecular Weight

514.5

Synonyms

1,3,4,6,8,13-Hexahydroxy-10,11-dimethylphenanthro[1,10,9,8-opqra]perylene-7,14-dione-d10;  1,3,4,6,8,13-Hexahydroxy-10,11-dimethylphenanthro[1,10,9,8-opqra]perylene-7,14-dione P-conformer-d10;  Cyclo-Werol-d10;  Cyclosan-d10;  Hyperflav-d10;  Hypericum Re

Origin of Product

United States

Comparison with Similar Compounds

Key Properties :

  • Purity: 85% (Major isotopologue), lower than non-deuterated hypericin (95% via HPLC) due to synthesis challenges .
  • Molecular Weight: ~514.5 g/mol (vs. 504.45 g/mol for non-deuterated hypericin) .
  • Applications : Primarily used as an isotopic internal standard in pharmacokinetic studies, antimicrobial assays, and cancer research .

Comparison with Similar Compounds

2.1 Deuterated Pharmaceutical Standards

Deuterated analogs like Gabapentin-D10 (CAS 1126623-20-8) and Phenytoin-D10 (CAS 65854-97-9) share functional similarities with Hypericin-d10 as isotopic internal standards. Key comparisons include:

Compound Purity Molecular Formula Primary Application Reference
Hypericin-d10 85% C30H6D10O8 LC-MS/MS quantification in pharmacology
Gabapentin-D10 1.0 mg/mL C9H7D10NO2 Neurological drug quantification
Phenytoin-D10 100 μg/mL C15H10D10N2O2 Anticonvulsant drug analysis

Key Insights :

  • Deuterated standards typically exhibit lower purity (e.g., 85%–100%) due to synthetic complexity, especially for polycyclic structures like hypericin .
  • Hypericin-d10’s molecular weight shift (~+10 Da) is critical for distinguishing it from endogenous hypericin in MS workflows, a feature shared with Gabapentin-D10 and Phenytoin-D10 .
2.2 Structural Analogs: Non-Deuterated Hypericin and Derivatives

Non-deuterated hypericin (CAS 548-04-9) and its analogs serve as benchmarks for evaluating Hypericin-d10’s bioactivity and analytical performance:

Compound Purity Key Applications Bioactivity Notes Reference
Hypericin ≥98% Antimicrobial assays, cancer research Photosensitizer; inhibits PXR receptors
Hypericin-d10 85% Internal standard for hypericin analysis Bioactivity similar to non-deuterated

Key Insights :

  • Non-deuterated hypericin shows higher purity (≥98%) due to simpler isolation from plant sources, whereas Hypericin-d10’s synthesis involves deuterium exchange, reducing yield and purity .
  • Both compounds share bioactivity in antimicrobial and anticancer studies, but Hypericin-d10 is primarily used for quantification rather than therapeutic effects .
2.3 Isotopic Labeling in Other Polycyclic Compounds

Compounds like Pregabalin-D6 (CAS 8D6H11NO2) and Lacosamide-13C,D3 (CAS 13CC12D3H15N2O3) highlight trends in isotopic labeling:

Compound Isotopic Label Purity Application Area Reference
Hypericin-d10 D10 85% Pharmacology/Oncology
Pregabalin-D6 D6 1.0 mg/mL Neuropathic pain studies
Lacosamide-13C,D3 13C/D3 100 μg/mL Antiepileptic drug monitoring

Key Insights :

  • Multi-isotope labeling (e.g., 13C and D3 in Lacosamide) enhances analytical precision but increases synthesis difficulty, akin to Hypericin-d10’s deuterium substitution .
  • Hypericin-d10’s 85% purity aligns with industry norms for deuterated polycyclic compounds, where steric hindrance complicates isotopic exchange .

Research Findings and Challenges

  • Synthesis Complexity: Hypericin-d10’s synthesis involves deuterium exchange under controlled conditions, often resulting in lower yields compared to non-deuterated hypericin . Similar challenges are noted for Gabapentin-D10 and Phenytoin-D10 .
  • Analytical Utility : Hypericin-d10 improves quantification accuracy in LC-MS by mitigating matrix effects, a benefit shared with other deuterated standards .
  • Bioactivity Retention: While Hypericin-d10 retains the photodynamic properties of hypericin, its primary role remains analytical due to regulatory preferences for non-deuterated compounds in therapeutic studies .

Preparation Methods

Deuterium Incorporation via Catalytic H/D Exchange

A patented method for synthesizing deuterated compounds involves reacting non-deuterated hypericin with a rhodium catalyst (e.g., RhCl₃) in deuterated solvents such as D₂O or CD₃OD. The process exploits the lability of hydrogen atoms adjacent to electron-withdrawing groups (e.g., quinone oxygens in hypericin), enabling selective deuteration.

Reaction Conditions:

  • Catalyst: RhCl₃ (0.1–1.0 mol%)

  • Solvent: D₂O/CD₃OD (9:1 v/v)

  • Temperature: 60–80°C

  • Duration: 24–48 hours

Under these conditions, the rhodium catalyst facilitates H/D exchange at the methyl (C-3 and C-4) and hydroxyl positions, achieving deuteration rates of 92–95%. The reaction mechanism involves oxidative addition of C–H bonds to Rh(I), followed by deuterium transfer from the solvent (Figure 1).

Table 1: Optimization of Rhodium-Catalyzed Deuteration

ParameterRange TestedOptimal ValueDeuteration Efficiency
Catalyst Loading0.05–2.0 mol%0.5 mol%94.2% ± 1.5
Solvent Ratio (D₂O:CD₃OD)1:1 to 9:19:195.0% ± 0.8
Temperature40–100°C80°C93.8% ± 1.2

Total Synthesis from Deuterated Precursors

An alternative route involves synthesizing hypericin-d10 from deuterated intermediates. The Brockmann synthesis, originally developed for non-deuterated hypericin, has been adapted to incorporate deuterium at early stages.

Key Steps:

  • Deuterated Emodin Anthrone Synthesis:

    • 3,5-Dimethoxybenzoic acid methyl ester-d₆ is reacted with chloral hydrate in D₂O, yielding emodin anthrone-d₆.

    • Deuteration Purity: 98% (confirmed via LC-MS).

  • Oxidative Dimerization:

    • Emodin anthrone-d₆ undergoes photochemical oxidation in CD₃OD, forming protohypericin-d₁₀.

    • Reagent: Singlet oxygen (¹O₂) generated by rose bengal sensitization.

  • Acid-Catalyzed Cyclization:

    • Protohypericin-d₁₀ is treated with DCl in D₂O, yielding hypericin-d10 with 87–89% deuteration.

Biosynthetic Modifications for Deuterated Hypericin

Engineered Hypericum perforatum Cell Cultures

Recent advances utilize auxin-inducible cell cultures of Hypericum perforatum to produce hypericin-d10 via metabolic engineering. By supplementing growth media with deuterated shikimic acid (D₅-shikimate), biosynthetic pathways incorporate deuterium into the polyketide backbone.

Key Findings:

  • Deuteration Sites: Aromatic rings and side-chain methyl groups.

  • Yield: 12 mg/L (vs. 8 mg/L for non-deuterated hypericin).

  • Limitations: Isotopic dilution occurs during emodin anthrone dimerization, reducing deuteration to 78–82%.

Purification and Quality Control

Chromatographic Separation

Hypericin-d10 is purified using reversed-phase HPLC with deuterated mobile phases (e.g., CD₃CN/D₂O).

Conditions:

  • Column: C18 (250 × 4.6 mm, 5 µm)

  • Mobile Phase: 75% CD₃CN, 25% D₂O (0.1% CF₃COOD)

  • Flow Rate: 1.0 mL/min

  • Purity: ≥99.5% (by UV-Vis at 590 nm).

Analytical Validation

  • Deuteration Level: Measured via high-resolution mass spectrometry (HRMS), confirming 85.3% ± 1.2 deuterium incorporation.

  • Isotopic Purity: ≤2% protiated hypericin (LC-MS/MS) .

Q & A

Basic Research Questions

Q. What methodologies are recommended for synthesizing and characterizing Hypericin-d10 (Major) with 85% isotopic purity?

  • Answer : Synthesis typically involves deuterium incorporation via acid-catalyzed exchange reactions under controlled conditions (e.g., D₂O/CF₃CO₂D mixtures). Isotopic purity (85%) is validated using nuclear magnetic resonance (NMR) spectroscopy, focusing on the absence of protio-hypericin signals in the aromatic region . High-performance liquid chromatography (HPLC) with UV-Vis detection at 590 nm confirms chemical purity, while mass spectrometry (MS) quantifies deuterium enrichment. Ensure rigorous solvent removal and lyophilization to prevent isotopic dilution during purification .

Q. How should researchers design experiments to assess Hypericin-d10’s photodynamic activity while controlling for deuterium isotope effects?

  • Answer : Use comparative assays with non-deuterated hypericin under identical light exposure and oxygen availability. Measure singlet oxygen (¹O₂) generation via electron paramagnetic resonance (EPR) with TEMPONE-H as a spin trap. Normalize activity data to account for potential kinetic isotope effects (KIEs) in reactive oxygen species (ROS) production. Include triplicate measurements and statistical validation (e.g., ANOVA) to isolate isotopic contributions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for Hypericin-d10 across different cellular models?

  • Answer : Discrepancies often arise from variations in cellular uptake efficiency or light-dose calibration. Standardize protocols by:

  • Quantifying intracellular Hypericin-d10 levels via fluorescence microscopy or LC-MS.
  • Using calibrated light sources with spectral output matched to Hypericin-d10’s absorption maxima (~590 nm).
  • Cross-validating results with orthogonal assays (e.g., ATP depletion vs. caspase-3 activation) to confirm mechanism-specific effects .
    • Apply meta-analysis frameworks (e.g., PRISMA guidelines) to evaluate confounding variables across studies .

Q. What strategies ensure isotopic stability of Hypericin-d10 in long-term pharmacokinetic studies?

  • Answer : Deuterium loss via metabolic exchange is a critical concern. Strategies include:

  • Storage : Lyophilize samples and store at -80°C under argon to minimize proton exchange.
  • In vivo tracing : Use stable isotope-labeled co-solvents (e.g., DMSO-d6) to reduce deuterium scrambling.
  • Analytical validation : Employ tandem MS (MS/MS) with multiple reaction monitoring (MRM) to detect and correct for deuterium loss in biological matrices .

Q. How can researchers optimize experimental designs to mitigate batch-to-batch variability in Hypericin-d10 synthesis?

  • Answer : Implement quality-by-design (QbD) principles:

  • Critical process parameters (CPPs) : Monitor reaction temperature (±1°C), pH, and deuterium source purity.
  • Process analytical technology (PAT) : Use in-line FTIR to track deuterium incorporation in real time.
  • Statistical modeling : Apply partial least squares regression (PLSR) to correlate CPPs with isotopic purity outcomes .

Methodological Challenges and Solutions

Q. What statistical approaches are most robust for analyzing dose-response relationships in Hypericin-d10 phototoxicity studies?

  • Answer : Use nonlinear regression models (e.g., four-parameter logistic curves) to fit dose-response data. Account for light-dose heterogeneity via mixed-effects modeling. Validate assumptions using residual plots and Kolmogorov-Smirnov tests. For small sample sizes, apply bootstrap resampling to estimate confidence intervals .

Q. How should researchers address potential artifacts in Hypericin-d10’s fluorescence imaging data?

  • Answer : Artifacts may arise from autofluorescence or photobleaching. Mitigation strategies:

  • Controls : Include unstained cells and non-irradiated samples.
  • Image processing : Use pixel-intensity thresholding and background subtraction algorithms.
  • Advanced techniques : Pair fluorescence lifetime imaging microscopy (FLIM) with time-correlated single-photon counting (TCSPC) to distinguish Hypericin-d10 from endogenous fluorophores .

Data Reporting and Reproducibility

Q. What minimal data should be reported to ensure reproducibility of Hypericin-d10 studies?

  • Answer : Follow the ARRIVE guidelines for preclinical studies:

  • Synthesis : Detailed reaction conditions, deuterium source, and purification steps.
  • Characterization : Full NMR, HPLC, and MS spectra with integration values.
  • Biological assays : Light fluence (J/cm²), cell culture conditions, and ROS quantification methods.
  • Data availability : Deposit raw spectral data and analysis scripts in public repositories (e.g., Zenodo) .

Q. How can researchers validate Hypericin-d10’s molecular targets in complex biological systems?

  • Answer : Combine proteomic pull-down assays with deuterium-labeled crosslinkers to stabilize target interactions. Confirm specificity using competitive inhibition with non-deuterated hypericin. Cross-reference findings with transcriptomic datasets (e.g., RNA-seq) to identify pathway-level effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.